molecular formula C17H15NO2S2 B14545500 3-[(4-Methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 62298-66-2

3-[(4-Methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B14545500
CAS No.: 62298-66-2
M. Wt: 329.4 g/mol
InChI Key: RYBSBTMMOHJOLG-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiazolidinone ring, along with the methoxyphenyl and phenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 4-methoxybenzaldehyde, benzylamine, and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiazolidinone derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidinone derivatives.

    Substitution: Various substituted thiazolidinones depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in inflammatory or cancer pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 3-Methoxyphenylboronic acid
  • 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Uniqueness

3-[(4-Methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its thiazolidinone core, which imparts distinct chemical and biological properties.

Properties

CAS No.

62298-66-2

Molecular Formula

C17H15NO2S2

Molecular Weight

329.4 g/mol

IUPAC Name

3-[(4-methoxyphenyl)-phenylmethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H15NO2S2/c1-20-14-9-7-13(8-10-14)16(12-5-3-2-4-6-12)18-15(19)11-22-17(18)21/h2-10,16H,11H2,1H3

InChI Key

RYBSBTMMOHJOLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=O)CSC3=S

Origin of Product

United States

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